molecular formula C10H8NNaO4S B096757 Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate CAS No. 16781-08-1

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate

Cat. No. B096757
CAS RN: 16781-08-1
M. Wt: 261.23 g/mol
InChI Key: WVRWRWMYWKWFMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate, also known as g acid, is a compound used in the synthesis of mono-azo dyes . These dyes are applied towards synthetic fibers and also used in the synthesis of dyes with high technical properties for silk .


Synthesis Analysis

The synthesis of Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate involves the use of sodium sulfinates as a powerful building block for the synthesis of organosulfur compounds . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular formula of Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is C24H20ClN4NaO6S2 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is used in the synthesis of mono-azo dyes . The so-called g acid is an important component in azo dyes; coupling can be carried out under acid or alkaline conditions .


Physical And Chemical Properties Analysis

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is obtained as white or gray crystals which are only sparingly soluble in water even at 100℃ (0.4%). The sodium salt dissolves readily in water to form solutions that exhibit a blue fluorescence .

Safety And Hazards

The safety data sheet for a similar compound, sodium 6-hydroxynaphthalene-2-sulphonate, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

sodium;6-amino-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRWRWMYWKWFMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168377
Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate

CAS RN

16781-08-1
Record name Sodium 2-amino-8-hydroxy-6-naphthalenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016781081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 2-AMINO-8-HYDROXY-6-NAPHTHALENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BR7E5S44S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.